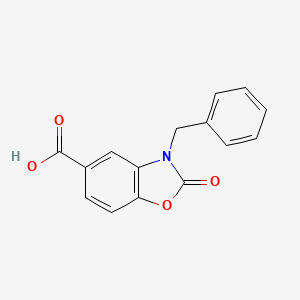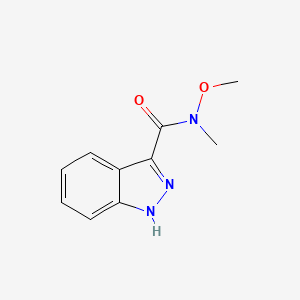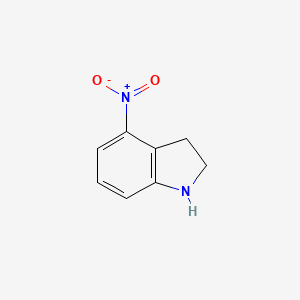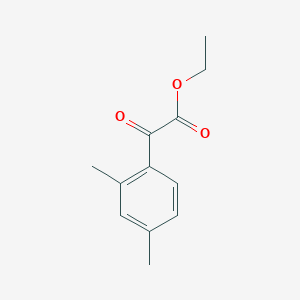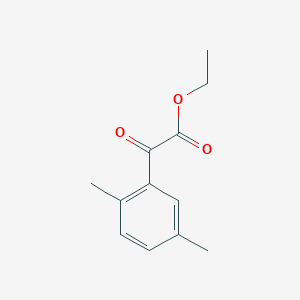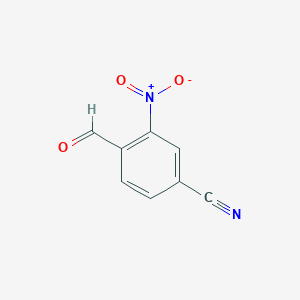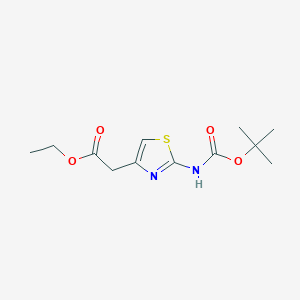![molecular formula C13H17ClN2 B1317271 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 922510-74-5](/img/structure/B1317271.png)
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a biochemical used for proteomics research . It has been studied for its potential anti-tumor activity .
Synthesis Analysis
In previous research, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .科学的研究の応用
Calcium-Antagonist Activity
Compounds derived from 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, specifically the hydrogenated pyrido[4,3-b]indole derivatives, have demonstrated a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties. Notably, some derivatives have shown pronounced calcium-antagonist activity, which is crucial in various medical applications, particularly for cardiovascular health (Ivanov, Afanas'ev, & Bachurin, 2001).
Crystal and Molecular Structures
Studies have focused on the crystal and molecular structures of certain derivatives of this compound. These studies are pivotal for understanding the compound's interactions at the molecular level, which is beneficial for designing drugs with specific targets and minimal side effects (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Synthesis for Cardioprotective Agents
The compound has been used in the synthesis of labeled stobadine, a new cardioprotective agent. The specific labeling and synthesis methods are crucial for tracking the distribution and metabolism of the drug in biological systems, thus contributing to pharmacokinetic studies (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).
Synthesis and Biological Evaluation
The compound has served as a precursor in synthesizing various derivatives with potential biological activities. Some derivatives have shown cytotoxic properties and have been evaluated against several tumor cell lines, indicating the compound's utility in cancer research (Costache, Nguyen, Guilbaud, Léonce, Pierré, Atassi, & Bisagni, 1998).
Potential in Optoelectronics
This compound derivatives have been utilized in synthesizing compounds with potential applications in optoelectronics. The detailed synthesis pathways and structural analyses contribute to the development of materials for optoelectronic devices (Maity & Pramanik, 2013).
生化学分析
Biochemical Properties
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit high antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound interacts with the c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . Molecular docking studies have revealed that this compound binds to the active site of c-Met, inhibiting its activity and thereby exerting its antiproliferative effects .
Cellular Effects
This compound has been observed to influence various cellular processes. It inhibits the proliferation of cancer cells in a dose-dependent manner, with significant cytolytic activity . The compound affects cell signaling pathways, particularly those involving c-Met, leading to reduced cell survival and increased apoptosis . Additionally, it has been shown to alter gene expression, further contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the c-Met kinase active site . This binding inhibits the kinase activity of c-Met, preventing the phosphorylation of downstream signaling molecules . As a result, the compound disrupts the signaling pathways that promote cell proliferation and survival, leading to increased apoptosis and reduced tumor growth . Additionally, molecular dynamics simulations have shown that the compound forms stable interactions with c-Met, further supporting its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, maintaining its antiproliferative activity over extended periods . In vitro studies have shown that the compound’s effects on cell proliferation and apoptosis are sustained over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects have been observed, including weight loss and organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which may contribute to its antiproliferative effects . Additionally, the compound has been shown to affect metabolic flux, altering the levels of key metabolites involved in cellular proliferation and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its antiproliferative effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with c-Met and other signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
特性
IUPAC Name |
6,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-3-4-10-11-7-14-6-5-12(11)15-13(10)9(8)2;/h3-4,14-15H,5-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRLVXDBPTTQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(N2)CCNC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
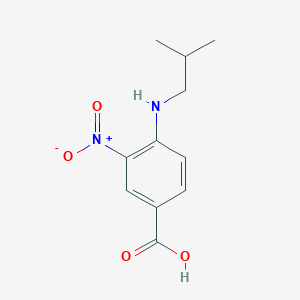
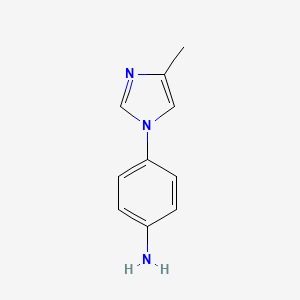
![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
